

# Comparative Guide to the Biological Activity of Benzonitrile-Derived Compounds

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## Compound of Interest

Compound Name: **2-Bromo-6-chlorobenzonitrile**

Cat. No.: **B1293626**

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Disclaimer: Direct experimental data on the biological activity of compounds specifically derived from **2-Bromo-6-chlorobenzonitrile** is not readily available in the current scientific literature. This guide, therefore, presents a comparative analysis of the biological activities of quinazolinone derivatives synthesized from structurally related precursors, namely 5-bromoanthranilic acid and polyhalobenzonitriles. This information is intended to provide researchers, scientists, and drug development professionals with insights into the potential pharmacological profiles of this class of compounds.

## Antimicrobial Activity of Substituted Quinazolinone Derivatives

A study by Singh et al. (2008) describes the synthesis and evaluation of a series of 2,3,6-trisubstituted quinazolin-4-one derivatives for their antimicrobial activity. These compounds, featuring a bromine atom at the 6-position, were tested against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The results indicated that the antimicrobial activity is influenced by the nature of the substituent at other positions on the quinazolinone core[1].

Another relevant study by a team of researchers synthesized a novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives and screened them for antimicrobial activities against four bacterial strains and one fungal strain. One of the compounds, 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k), demonstrated

significant activity against all tested microbes, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to commercial drugs[2].

Table 1: Antimicrobial Activity of 2,3,6-Trisubstituted Quinazolin-4-one Derivatives[1]

Compound ID	Substituent (X)	Gram-positive Bacteria	Gram-negative Bacteria	Fungi
S. aureus	S. pyogenes	E. coli		
A-1	Benzaldehyde	++	++	+
A-2	m-chlorobenzaldehyde	-	-	+++
A-3	o-hydroxybenzaldehyde	-	-	-
A-4	p-methoxybenzaldehyde	-	++	++
A-5	o-nitrobenzaldehyde	++	++	-
A-6	m-nitrobenzaldehyde	+	+	-

Key:

- +++: Excellent activity
- ++: Very good activity
- +: Good activity

- -: No activity

Table 2: Antimicrobial Activity of Polyhalobenzonitrile Quinazolin-4(3H)-one Derivative (7k)[2]

Compound ID	Microorganism	MIC ( $\mu$ g/mL)	MBC/MFC ( $\mu$ g/mL)
7k	Staphylococcus aureus	0.8	2.6
Bacillus cereus	1.2	3.9	
Escherichia coli	1.1	3.5	
Pseudomonas aeruginosa	3.3	7.8	
Candida albicans	2.7	6.2	

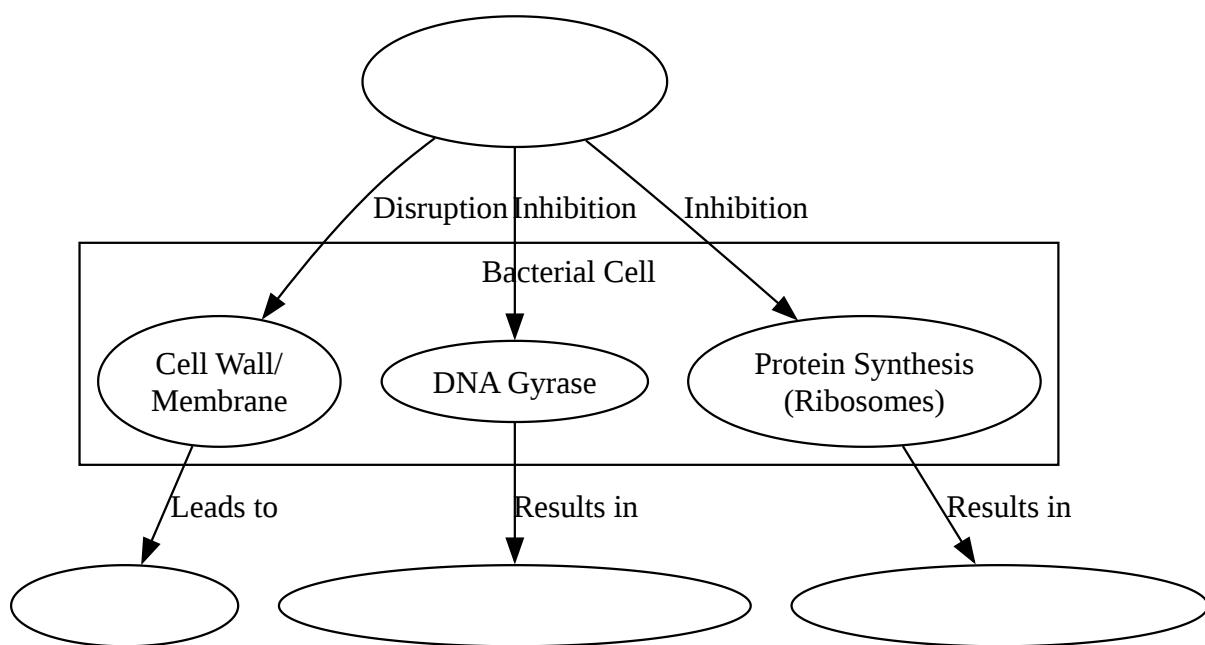
## Experimental Protocols

A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one (0.005 M), an appropriate aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) in glacial acetic acid was refluxed for 8 hours. The reaction mixture was then cooled and poured onto ice to precipitate the product. The precipitate was washed with warm water and recrystallized from rectified spirit[1].

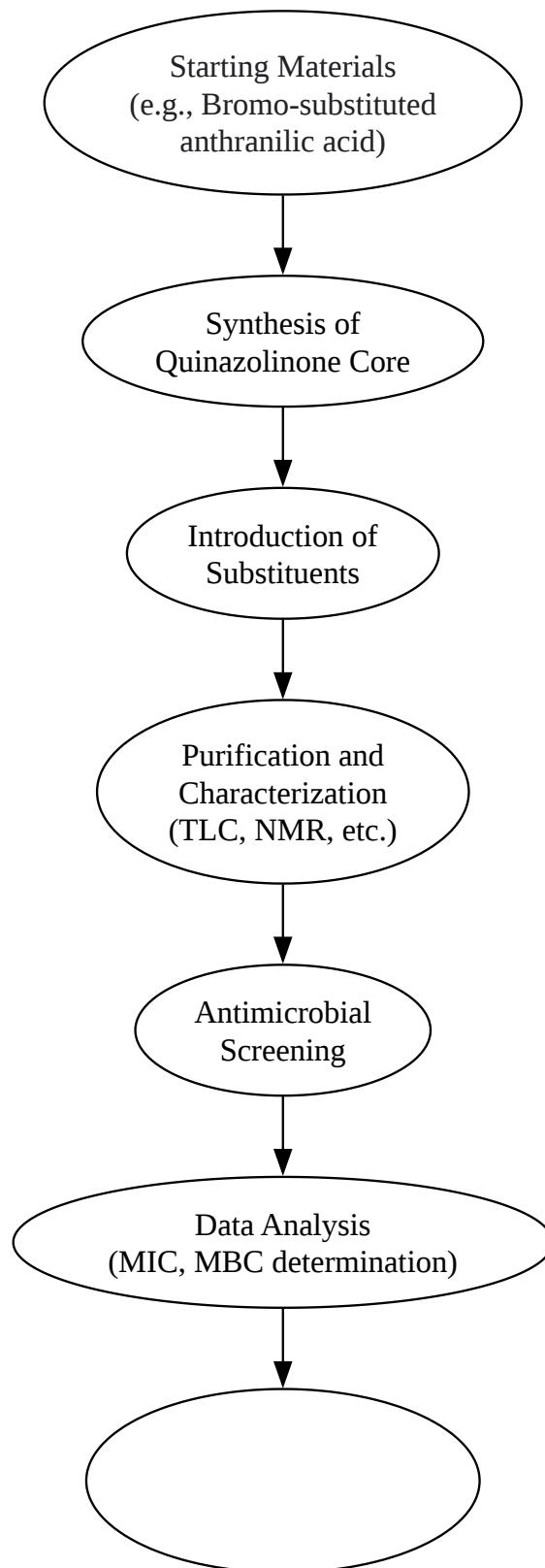
The antimicrobial activity of the synthesized compounds was evaluated using the disc diffusion method on agar plates. Cultures of two Gram-positive bacteria (*Staphylococcus aureus*, *Streptococcus pyogenes*), two Gram-negative bacteria (*Escherichia coli*, *Pseudomonas aeruginosa*), and two fungi (*Aspergillus niger*, *Candida albicans*) were used. The compounds were dissolved in a suitable solvent (water and DMF) at a concentration of 50  $\mu$ g/mL. The zone of inhibition was measured to determine the antimicrobial activity[1].

The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. The minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) were determined by subculturing the preparations from the wells with no visible growth onto fresh agar plates[3].

## Visualizations



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## References

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